REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:17])[C:5]([CH3:16])([CH2:11][CH:12]=[C:13]([CH3:15])[CH3:14])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2]>[Pd].C(OCC)(=O)C>[CH2:1]([O:3][C:4](=[O:17])[C:5]([CH3:16])([CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2]
|
Name
|
|
Quantity
|
12.15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)(CC=C(C)C)C)=O
|
Name
|
|
Quantity
|
4.26 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred under an atmosphere of hydrogen (3 balloons) at 25° C. for 21 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The atmosphere above the reaction mixture was evacuated
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)(CCC(C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 48.7 mmol | |
AMOUNT: MASS | 11.91 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |